Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester
Description
Its structure features a pentafluorophenylmethyl group bonded to a phosphonic acid diethyl ester moiety. The pentafluorophenyl group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which significantly influences the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5O3P/c1-3-18-20(17,19-4-2)5-6-7(12)9(14)11(16)10(15)8(6)13/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIHYOBRESQMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=C(C(=C1F)F)F)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F5O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568551 | |
| Record name | Diethyl [(pentafluorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125138-11-6 | |
| Record name | Diethyl [(pentafluorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, the reaction between diethyl phosphite and pentafluorobenzyl chloride under controlled conditions yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl ester groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups, with water or alcohol as the solvent.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonate esters, where the diethyl groups are replaced by other functional groups.
Hydrolysis: The major product is the free phosphonic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Cholinesterase Inhibition
Phosphonic acid derivatives are known for their ability to inhibit cholinesterase enzymes, which play a critical role in neurotransmission by degrading the neurotransmitter acetylcholine. The diethyl ester form of phosphonic acid has been shown to exhibit significant cholinesterase inhibitory activity, making it a candidate for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .
1.2 Antiviral Activity
Research indicates that phosphonic acid compounds can exhibit antiviral properties. For instance, certain phosphonate analogs have been investigated for their efficacy against viral infections such as HIV and Hepatitis B. The mechanism often involves interference with viral replication processes .
Agricultural Applications
2.1 Herbicides and Pesticides
Phosphonic acid derivatives are utilized in the formulation of herbicides and pesticides. Their ability to act as growth regulators or as inhibitors of specific metabolic pathways in plants makes them valuable in agricultural chemistry. For example, certain phosphonate esters can disrupt the biosynthesis of essential plant hormones, thereby controlling unwanted plant growth or pest populations .
2.2 Fertilizers
Phosphonic acids are also incorporated into fertilizers to enhance nutrient uptake in plants. The presence of phosphonate groups can improve the solubility and availability of phosphorus in soil, promoting better plant growth and yield .
Materials Science
3.1 Synthesis of Functional Materials
In materials science, phosphonic acid derivatives are used to create functional materials with unique properties. For instance, they can serve as precursors for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials that have applications in catalysis, gas storage, and separation technologies .
3.2 Coatings and Surface Modifications
Phosphonic acids can be employed in surface modification processes to enhance the adhesion properties of coatings on various substrates. Their ability to form strong bonds with metal surfaces is particularly useful in developing corrosion-resistant coatings .
Case Studies
Mechanism of Action
The mechanism of action of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester involves its ability to form stable carbon-phosphorus bonds. This stability is due to the strong electron-withdrawing effect of the pentafluorophenyl group, which enhances the reactivity of the phosphorus center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions .
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- Electron-Withdrawing Groups (EWG) : The pentafluorophenyl group (target compound) and nitro group () lower pKa values (increased acidity) compared to electron-donating groups like methoxy (). Fluorine’s inductive effect stabilizes the deprotonated phosphonate, enhancing acidity.
- Electron-Donating Groups (EDG) : Methoxy-substituted phosphonates exhibit higher pKa (reduced acidity) due to resonance donation.
Hydrophobicity (Log P) :
- Fluorinated and nitro-substituted compounds show higher Log P values due to increased lipophilicity. The target compound’s Log P (~3.8–4.2) exceeds that of methoxy (Log P ~1.2–1.6) and chloro analogs (Log P ~1.5–2.0).
Reactivity and Stability :
- EWGs like pentafluorophenyl and nitro groups enhance ester stability against hydrolysis by reducing electron density at the phosphorus center. In contrast, EDGs like methoxy may accelerate hydrolysis under basic conditions.
Synthetic Utility: Target Compound: Potential use in drug design (bioisostere for phosphate groups) and materials science (hydrophobic coatings). 4-Cyanobenzyl Analog (): Employed in Suzuki-Miyaura coupling reactions due to the cyano group’s directing effects. Chloroethyl Analog (): Used in flame retardants and polymer crosslinking.
Research Findings and Trends
- Acidity Trends: Pyrazolyl and pyrimidinyl phosphonates () exhibit pKa values between 2.5–4.0, aligning with the target compound’s estimated range. Fluorine’s electronegativity further lowers pKa compared to non-fluorinated analogs.
- Hydrolysis Behavior : EWGs slow ester hydrolysis, as seen in trifluoroacetic acid-mediated deprotection of fluorinated silanes ().
- Synthetic Methods : The target compound may be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, similar to ’s sulfonylmethylphosphonate.
Biological Activity
Phosphonic acid derivatives, particularly those containing fluorinated aromatic groups, have garnered attention due to their diverse biological activities. The compound Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester is notable for its potential applications in medicinal chemistry and agriculture. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through a series of reactions involving phosphonochloridates and various nucleophiles. The synthesis typically involves the following steps:
- Formation of Phosphonochloridate : The initial step involves reacting diethyl phosphonate with phosphorus oxychloride to form the phosphonochloridate.
- Nucleophilic Substitution : The chloridate is then reacted with [(pentafluorophenyl)methyl] alcohol to yield the desired diethyl ester.
- Purification : The product is purified using techniques such as column chromatography and characterized by NMR spectroscopy.
The overall reaction can be summarized as follows:
Phosphonic acid derivatives exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antimicrobial Activity : These compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function. Their fluorinated structure enhances lipophilicity, allowing better membrane penetration.
- Anticancer Properties : Some studies indicate that phosphonic acid esters can induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : Research has demonstrated that these compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of phosphonic acid derivatives including the pentafluorophenyl variant showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis .
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Table 1: Biological Activities of Phosphonic Acid Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduced cytokine levels |
Table 2: Synthesis Parameters for Phosphonic Acid Derivatives
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Formation of Chloridate | PCl5, Benzene, 86°C | 73% |
| Nucleophilic Substitution | [(Pentafluorophenyl)methyl] alcohol | 67% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
